molecular formula C14H11NO4 B10841002 2-(4-Hydroxy-phenyl)-7-methoxy-benzooxazol-5-ol

2-(4-Hydroxy-phenyl)-7-methoxy-benzooxazol-5-ol

Cat. No.: B10841002
M. Wt: 257.24 g/mol
InChI Key: RJJQKEPGOIGNSZ-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-phenyl)-7-methoxy-benzooxazol-5-ol is an organic compound belonging to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This compound is characterized by the presence of a hydroxyphenyl group and a methoxy group attached to the benzoxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-phenyl)-7-methoxy-benzooxazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxyaniline with 2-methoxybenzoyl chloride in the presence of a base, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or pyridine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial processes .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-phenyl)-7-methoxy-benzooxazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Hydroxy-phenyl)-7-methoxy-benzooxazol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-phenyl)-7-methoxy-benzooxazol-5-ol involves its interaction with specific molecular targets. For instance, it can bind to estrogen receptors, modulating their activity and influencing cellular processes. The compound’s effects are mediated through pathways involving gene expression regulation and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Hydroxy-phenyl)-7-methoxy-benzooxazol-5-ol is unique due to its specific substitution pattern and the presence of both hydroxy and methoxy groups, which confer distinct chemical and biological properties. Its ability to act as a fluorescent probe and its potential therapeutic applications set it apart from other similar compounds .

Properties

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-7-methoxy-1,3-benzoxazol-5-ol

InChI

InChI=1S/C14H11NO4/c1-18-12-7-10(17)6-11-13(12)19-14(15-11)8-2-4-9(16)5-3-8/h2-7,16-17H,1H3

InChI Key

RJJQKEPGOIGNSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OC(=N2)C3=CC=C(C=C3)O)O

Origin of Product

United States

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